molecular formula C3H4N4O2 B123521 3-Amino-1,2,4-triazole-5-carboxylic acid CAS No. 3641-13-2

3-Amino-1,2,4-triazole-5-carboxylic acid

Cat. No. B123521
CAS RN: 3641-13-2
M. Wt: 128.09 g/mol
InChI Key: MVRGLMCHDCMPKD-UHFFFAOYSA-N
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Description

3-Amino-1,2,4-triazole-5-carboxylic acid is a building block used in the synthesis of purine nucleotide analogs by a promiscuous hypoxanthine phosphoribosyltransferase . It is a heterocyclic organic compound that consists of a 1,2,4-triazole substituted with an amino group .


Synthesis Analysis

The synthesis of 3-Amino-1,2,4-triazoles has been developed in good overall yield via two convergent routes . The key intermediate within both routes is a substituted hydrazinecarboximida-mide derivative . This compound has also been used in the synthesis of new three-dimensional metal-organic frameworks .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known to be involved in the synthesis of various compounds .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C3H4N4O2, and its molecular weight is 128.09 g/mol . It is a solid with a melting point of 182 °C .

Scientific Research Applications

Synthesis of Triazole-Based Compounds

  • The molecule is used in the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. This includes overcoming the Dimroth rearrangement problem using ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides (Ferrini et al., 2015).

Solid-Phase Synthesis Techniques

  • 3-Amino-1,2,4-triazoles can be synthesized on a solid phase, reacting resin-bound S-methylisothiourea with carboxylic acids to yield resin-bound S-methyl-N-acylisothioureas, which further react with hydrazines under mild conditions (Yu et al., 2003).

Microwave-Assisted Synthesis

  • A regioselective synthesis of 3-amino-1,2,4-triazoles employs a key intermediate coupled to carboxylic acids in good yields, followed by reaction with various hydrazines or hydrazine hydrochlorides (Meng & Kung, 2009).

Applications in Anticancer Research

  • 3-Substituted-4-amino-5-mercapto-1,2,4-triazoles, derivatives of 3-Amino-1,2,4-triazole-5-carboxylic acid, have shown potential in synthesizing various biologically active heterocycles with in vitro anticancer activity (Bhat et al., 2004).

Role in Antifungal Agents

  • The compound has been used in the synthesis of antifungal and antibacterial agents, demonstrated through a study involving in vitro antifungal activity and docking study (Nikalje et al., 2015).

Porous Metal-Azolate Frameworks

  • It has applications in creating porous metal-azolate frameworks for selective adsorption, demonstrating potential in gas storage and separation processes (Hou et al., 2015).

Polymer-Supported Synthesis

Multicomponent Cyclocondensation Reactions

  • It's used in multicomponent reactions with phenylpyruvic acids and aromatic aldehydes for synthesizing various cyclocondensation products (Sakhno et al., 2008).

Mechanism of Action

Target of Action

The primary target of 3-Amino-1,2,4-triazole-5-carboxylic acid, also known as 5-amino-4H-1,2,4-triazole-3-carboxylic acid, is the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase . This enzyme plays a crucial role in the histidine biosynthesis pathway.

Mode of Action

This compound acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase . It binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s function.

properties

IUPAC Name

3-amino-1H-1,2,4-triazole-5-carboxylic acid
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InChI

InChI=1S/C3H4N4O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRGLMCHDCMPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
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DSSTOX Substance ID

DTXSID9063110
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-
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Molecular Weight

128.09 g/mol
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CAS RN

3641-13-2
Record name 3-Amino-1,2,4-triazole-5-carboxylic acid
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Record name 5-Carboxy-3-amino-1,2,4-triazole
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Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of Hatzc and its metal complexes?

A1: Hatzc is a polytopic ligand capable of coordinating with metal ions in various ways. [] For instance, it can act as a bridging ligand, connecting two metal ions through its nitrogen atoms (N1, N2) as seen in a dinuclear Co(II) complex. [] The carboxylate group (-COO-) also participates in coordination, forming complexes with various metals such as Mn, Zn, Cd, and Cu. [, , , ] These complexes exhibit diverse structures, including zero-dimensional units, one-dimensional chains, and three-dimensional supramolecular architectures, often stabilized by hydrogen bonding interactions. [, ]

Q2: How does Hatzc affect the enzyme catalase?

A2: Research indicates that Hatzc acts as an inhibitor of the antioxidant enzyme catalase, which is found in human blood erythrocytes. [] This inhibition was observed across a range of pH values, with the strongest inhibition occurring at pH 7.5 (IC50: 23.21 µM). [] While the exact mechanism of inhibition requires further investigation, this finding highlights the potential biological activity of Hatzc.

Q3: What catalytic properties and applications have been explored for Hatzc-based complexes?

A3: Hatzc-based metal complexes have demonstrated potential as catalysts, particularly in the thermal decomposition of ammonium perchlorate. [] Both Mn(atzc)2(H2O)2·2H2O and Zn(atzc)2(H2O) complexes exhibited excellent catalytic activity in this reaction, indicating their potential for use in energetic materials. []

Q4: How do different alkaline-earth metals influence the properties of Hatzc-based coordination polymers?

A4: Studies comparing Ca, Sr, and Ba-based coordination polymers with Hatzc reveal that the choice of metal ion significantly affects the structure and properties of the resulting material. [] The Ca-based structure exhibits a two-dimensional structure with Hatzc converting to its isomer, 5-Amino-1,2,4-triazole-5-carboxylic acid (5-AmTrZAc). [] In contrast, both Sr and Ba form three-dimensional structures with Hatzc. [] Interestingly, the Ca-based structure displayed the largest band-gap energy, suggesting a potential influence of the metal ion on the electronic properties of the material. []

Q5: Have there been any computational studies on Hatzc and its derivatives?

A5: Density functional theory (DFT) calculations have been employed to investigate Hatzc-based complexes. [] These calculations provided insights into vibrational modes, confirming the presence of extensive hydrogen bonding within the structures. [] Additionally, time-dependent DFT calculations accurately predicted the electronic transitions observed in UV-vis absorption spectroscopy. [] This demonstrates the utility of computational methods in understanding the properties and behavior of Hatzc and its derivatives.

Q6: What is known about the stability and potential applications of Hatzc-based metal-organic frameworks (MOFs)?

A6: A study exploring Zn-based MOFs using Hatzc and its decarboxylated derivative, 3-amino-1,2,4-triazole (AmTAZ), revealed remarkable thermal stability up to 350°C. [] These MOFs, characterized by hollow nanotubular channels, maintain their structural integrity even after the removal of guest solvent molecules. [] Furthermore, controlled thermal decomposition of these MOFs presents a potential route for preparing crystalline nanomaterials of zinc oxide (ZnO) or zinc cyanamide (ZnCN2). []

Q7: Are there any notable examples of in situ reactions involving Hatzc during complex formation?

A7: Interestingly, Hatzc can undergo in situ decarboxylation under hydrothermal conditions, transforming into 3-amino-1,2,4-triazole. [] This was observed during the synthesis of mixed-valent vanadium(III/IV) malate complexes, where the decarboxylated product participated in the formation of both octanuclear and tetradecanuclear vanadium clusters. [] This highlights the reactivity of Hatzc and its potential to yield diverse structures through in situ transformations.

Q8: Have any selective adsorption properties been observed in Hatzc-derived materials?

A8: Research on porous triazolate-oxalate-bridged metal-azolate frameworks, synthesized via in situ decarboxylation of Hatzc, has shown promising selective adsorption properties. [] These materials demonstrate potential for specific applications requiring the separation or capture of targeted molecules.

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